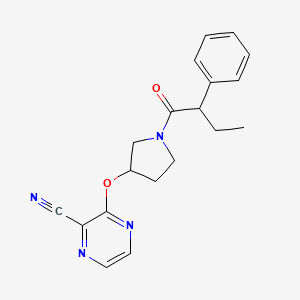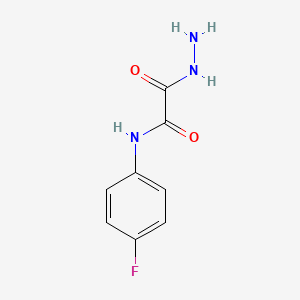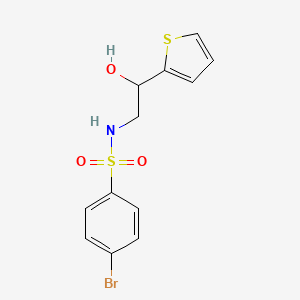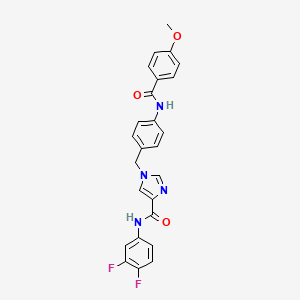
4-benzyl-N-(2-chlorobenzyl)-5-oxomorpholine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-benzyl-N-(2-chlorobenzyl)-5-oxomorpholine-3-carboxamide, also known as BOC-ONB-COCHO, is a chemical compound that has gained significant attention in scientific research. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and potential applications have been extensively studied. In
Scientific Research Applications
Synthesis and Evaluation as Antipsychotic Agents
Research has focused on the synthesis and evaluation of heterocyclic carboxamides, including compounds structurally similar to 4-benzyl-N-(2-chlorobenzyl)-5-oxomorpholine-3-carboxamide, as potential antipsychotic agents. These compounds were evaluated for their binding affinity to dopamine and serotonin receptors and demonstrated significant in vivo activity indicative of antipsychotic potential. Furthermore, their reduced activity in models predictive of extrapyramidal side effects suggests their suitability as backup compounds to existing antipsychotic medications (Norman et al., 1996).
Antibacterial Activity
Another area of application involves the synthesis of novel derivatives for antibacterial evaluation. For instance, a series of compounds was synthesized and tested against Mycobacterium tuberculosis, showing promising activity with minimal cytotoxicity against human cell lines. This research suggests potential applications in the development of new anti-tubercular therapies (Nimbalkar et al., 2018).
Applications in Polymer Science
Carboxamide-containing compounds also find applications in polymer science. For example, carboxylate-containing polyamides have been synthesized and evaluated for their potential in biomineralization processes, indicating their relevance in materials science and engineering (Ueyama et al., 1998).
Anticancer Potential
Research into N-(ferrocenylmethyl amino acid) fluorinated benzene-carboxamide derivatives has shown that these compounds exhibit cytotoxic effects on breast cancer cell lines, with some derivatives demonstrating higher activity than clinically used drugs. This suggests their potential use as anticancer agents, highlighting the versatility of carboxamide compounds in medicinal chemistry (Butler et al., 2013).
Supramolecular Chemistry Applications
Benzene-1,3,5-tricarboxamide derivatives have been utilized as versatile building blocks in supramolecular chemistry, enabling the formation of nanometer-sized rod-like structures stabilized by hydrogen bonding. This illustrates their potential in nanotechnology and polymer processing, among other applications (Cantekin et al., 2012).
properties
IUPAC Name |
4-benzyl-N-[(2-chlorophenyl)methyl]-5-oxomorpholine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O3/c20-16-9-5-4-8-15(16)10-21-19(24)17-12-25-13-18(23)22(17)11-14-6-2-1-3-7-14/h1-9,17H,10-13H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGFYZASMSMTPTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C(=O)CO1)CC2=CC=CC=C2)C(=O)NCC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-benzyl-N-(2-chlorobenzyl)-5-oxomorpholine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(Benzo[d]thiazol-2-yl)ethyl 4-(pyrrolidin-1-ylsulfonyl)benzoate](/img/structure/B2557629.png)



![(5-fluoropyridin-3-yl)((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2557636.png)
![N-Cyclopentyl-4-[(4-oxoquinazolin-3-yl)methyl]piperidine-1-carboxamide](/img/structure/B2557639.png)
![2,2,2-trifluoroethyl (1R,5S)-3-methylene-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2557640.png)
![Imidazo[1,5-a]pyridin-6-ylmethanamine dihydrochloride](/img/structure/B2557641.png)

![5,7-Dimethylpyrazolo[1,5-A]pyrimidine-3-carbohydrazide](/img/structure/B2557644.png)
![Ethyl 7-methyl-2-((4-nitrobenzyl)thio)-4-oxo-5-(pyridin-4-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2557645.png)
![8-(9H-Fluoren-9-ylmethoxycarbonyl)-5,6,7,9-tetrahydroimidazo[1,2-a][1,4]diazepine-6-carboxylic acid](/img/structure/B2557647.png)